molecular formula C11H10N2O3 B12874058 2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid

2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid

Cat. No.: B12874058
M. Wt: 218.21 g/mol
InChI Key: YKJDWZXOSBLKQH-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid is a heterocyclic compound that features both an oxazole ring and an acrylic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both an amino group and an acrylic acid group in the molecule allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole . This intermediate can then be further reacted with appropriate reagents to introduce the acrylic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of catalysts and green chemistry principles can be employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can lead to a variety of functionalized derivatives with different substituents on the oxazole ring.

Scientific Research Applications

2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the acrylic acid moiety can participate in covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Uniqueness

2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid is unique due to the presence of both an amino group and an acrylic acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other benzoxazole derivatives, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

(E)-3-[2-(aminomethyl)-1,3-benzoxazol-7-yl]prop-2-enoic acid

InChI

InChI=1S/C11H10N2O3/c12-6-9-13-8-3-1-2-7(11(8)16-9)4-5-10(14)15/h1-5H,6,12H2,(H,14,15)/b5-4+

InChI Key

YKJDWZXOSBLKQH-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)N=C(O2)CN)/C=C/C(=O)O

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)CN)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.